![molecular formula C7H8ClN3O4 B2461313 Methyl 5-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-3-carboxylate CAS No. 2279123-77-0](/img/structure/B2461313.png)
Methyl 5-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-3-carboxylate
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Description
“Methyl 5-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-3-carboxylate” is a chemical compound with the molecular formula C7H12ClN3O4 .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 4 oxygen atoms . The average mass is 237.641 Da and the monoisotopic mass is 237.051636 Da .Scientific Research Applications
- Pinacol Boronic Esters : Methyl 5-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-3-carboxylate belongs to the class of pinacol boronic esters. These compounds serve as valuable building blocks in organic synthesis. Unlike alkyl boronic esters, which have well-established protocols for functionalizing deboronation, protodeboronation of pinacol boronic esters is not as well-developed .
- Suzuki–Miyaura Coupling : Boronic esters, including pinacol boronic esters, play a crucial role in Suzuki–Miyaura coupling reactions. This powerful cross-coupling method allows the formation of carbon-carbon bonds, enabling the synthesis of complex molecules .
- The catalytic protodeboronation of alkyl boronic esters using a radical approach allows for formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but relatively unknown. By pairing protodeboronation with a Matteson–CH2–homologation, researchers can achieve this selective hydromethylation. Notably, this sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
- Boronic acids and their esters are considered promising compounds for drug design and delivery. Their unique reactivity and stability profiles make them suitable for applications such as targeted drug delivery and neutron capture therapy. However, their marginal stability in water poses challenges .
- Methyl 5-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-3-carboxylate, as a boron-containing compound, could potentially serve as a boron-carrier for neutron capture therapy. This therapy exploits the ability of boron-10 to capture thermal neutrons, leading to localized nuclear reactions that can selectively destroy cancer cells .
- The triazole ring in this compound contributes to its heterocyclic nature. Triazoles are versatile scaffolds in medicinal chemistry, agrochemicals, and materials science. Researchers may explore modifications of the triazole moiety for specific applications .
- The protodeboronation of pinacol boronic esters has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B. Indolizidines are natural products with interesting biological activities, making this application noteworthy .
Organic Synthesis and Building Blocks
Hydromethylation of Alkenes
Drug Design and Delivery
Boron-Carriers for Neutron Capture Therapy
Heterocyclic Chemistry
Indolizidine Synthesis
properties
IUPAC Name |
methyl 5-chloro-1-(2-methoxy-2-oxoethyl)-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O4/c1-14-4(12)3-11-7(8)9-5(10-11)6(13)15-2/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSXHATXSBGPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=NC(=N1)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-3-carboxylate |
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